molecular formula C20H19N3O4S B2605786 1-{3,5-dimethyl-4-[(4-nitrophenyl)sulfanyl]-1H-pyrazol-1-yl}-2-(4-methylphenoxy)ethan-1-one CAS No. 636568-05-3

1-{3,5-dimethyl-4-[(4-nitrophenyl)sulfanyl]-1H-pyrazol-1-yl}-2-(4-methylphenoxy)ethan-1-one

Cat. No.: B2605786
CAS No.: 636568-05-3
M. Wt: 397.45
InChI Key: JAEXHIRFIGOHCL-UHFFFAOYSA-N
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Description

1-{3,5-dimethyl-4-[(4-nitrophenyl)sulfanyl]-1H-pyrazol-1-yl}-2-(4-methylphenoxy)ethan-1-one is a synthetic pyrazole derivative of interest in chemical and pharmaceutical research. The compound features a 3,5-dimethylpyrazole core, a scaffold well-documented in scientific literature for its diverse pharmacological potential, including serving as a key precursor in developing molecules with anti-inflammatory and anti-malarial activities . This specific molecule is further functionalized with a (4-nitrophenyl)sulfanyl group at the 4-position of the pyrazole ring and a 2-(4-methylphenoxy)acetyl group on the pyrazole nitrogen, contributing to its unique steric and electronic properties. The molecular structure is defined by the formula C21H19N3O4S and a molecular weight of 409.46 g/mol . Researchers can utilize this compound as a versatile chemical building block for further heterocyclic synthesis or as a standard in analytical method development. Its structural complexity, incorporating both nitrophenyl and methylphenoxy motifs, makes it a candidate for investigations into structure-activity relationships (SAR), molecular crystal packing, and supramolecular chemistry . As with all compounds of this class, researchers should consult the Safety Data Sheet for proper handling protocols. This product is strictly for research purposes and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-[3,5-dimethyl-4-(4-nitrophenyl)sulfanylpyrazol-1-yl]-2-(4-methylphenoxy)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O4S/c1-13-4-8-17(9-5-13)27-12-19(24)22-15(3)20(14(2)21-22)28-18-10-6-16(7-11-18)23(25)26/h4-11H,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAEXHIRFIGOHCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)N2C(=C(C(=N2)C)SC3=CC=C(C=C3)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{3,5-dimethyl-4-[(4-nitrophenyl)sulfanyl]-1H-pyrazol-1-yl}-2-(4-methylphenoxy)ethan-1-one typically involves multiple steps. One common method starts with the preparation of 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one, which is then treated with various reagents to introduce the phenoxyethanone moiety . The reaction conditions often include the use of solvents like ethanol and the presence of catalysts such as triethylamine .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle potentially hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

1-{3,5-dimethyl-4-[(4-nitrophenyl)sulfanyl]-1H-pyrazol-1-yl}-2-(4-methylphenoxy)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form corresponding nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The phenoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like hydrogen gas or sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while substitution reactions could introduce various functional groups in place of the phenoxy group .

Scientific Research Applications

Scientific Research Applications

The unique structural characteristics of this compound make it a candidate for developing advanced materials. Its electronic properties can be harnessed in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells.

Case Study: OLED Applications
Research has shown that compounds with similar structures can serve as effective electron transport materials in OLEDs. The incorporation of the pyrazole moiety facilitates charge transfer processes, enhancing device performance .

ApplicationTypePerformance Improvement
OLEDsElectron Transport LayerIncreased Efficiency
PhotovoltaicsActive LayerEnhanced Charge Mobility

Biological Research

The compound's ability to interact with specific molecular targets makes it suitable for use as a biochemical probe. It can be employed to study enzyme mechanisms or cellular pathways due to its selective binding properties.

Case Study: Enzyme Interaction Studies
In vitro studies have indicated that similar compounds can inhibit specific enzymes involved in metabolic pathways, providing insights into their roles in disease processes . The nitrophenyl group may facilitate binding through π-π stacking interactions with aromatic amino acids in enzyme active sites.

Target EnzymeInteraction TypeEffect
KinasesCompetitive InhibitionReduced Activity
PhosphatasesNon-competitive InhibitionAltered Signaling Pathways

Mechanism of Action

The mechanism of action of 1-{3,5-dimethyl-4-[(4-nitrophenyl)sulfanyl]-1H-pyrazol-1-yl}-2-(4-methylphenoxy)ethan-1-one involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes or receptors, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that it may inhibit certain bacterial enzymes, contributing to its antimicrobial activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table highlights key structural and functional differences between the target compound and analogs from the evidence:

Compound Core Structure Position 4 Substituent Key Functional Groups Reported Bioactivity Reference
Target Compound : 1-{3,5-Dimethyl-4-[(4-Nitrophenyl)Sulfanyl]-1H-Pyrazol-1-yl}-2-(4-Methylphenoxy)Ethan-1-One Pyrazole 4-(4-Nitrophenyl)sulfanyl (S–) Thioether, nitrophenyl, phenoxy ethanone Not explicitly reported (inference from analogs: potential antimicrobial/antifungal)
(Z)-1-(4-Chlorophenyl)-2-(3,5-Dimethyl-4-((4-Nitrophenyl)Diazenyl)-1H-Pyrazol-1-yl)Ethanone (28) Pyrazole 4-(4-Nitrophenyl)diazenyl (N=N–) Azo, nitrophenyl, chlorophenyl ethanone Antibacterial (Gram-positive/-negative), antifungal (C. albicans, A. niger), anthelmintic
2-(4-(2,4-Difluorophenyl)-5-(4-(Phenylsulfonyl)Phenyl)-4H-1,2,4-Triazol-3-ylthio)-1-Phenylethanone Triazole Phenylsulfonyl (SO₂–) Sulfonyl, difluorophenyl, phenyl ethanone Not reported; sulfonyl groups often enhance metabolic stability
1-(4-Acetyl-3,5-Dimethyl-1H-Pyrrol-2-yl)-2-[4-(2-Fluorophenyl)Sulfonylpiperazin-1-yl]Ethanone Pyrrole Sulfonylpiperazine (SO₂–) Sulfonyl, acetyl, fluorophenyl Not reported; sulfonamides commonly exhibit enzyme inhibitory properties

Key Comparisons :

This may influence interactions with biological targets (e.g., enzymes or receptors) compared to sulfonyl-containing analogs . Diazenyl (Compound 28): The azo group (–N=N–) introduces conjugation and photolability, which may limit stability under UV exposure but enhance π-π stacking interactions in biological systems .

Biological Activity :

  • Compound 28 (diazenyl-substituted) exhibited broad-spectrum antibacterial activity (MIC: 2–8 µg/mL against S. aureus and E. coli) and antifungal efficacy comparable to fluconazole . The target compound’s sulfanyl group may modulate similar activities through hydrophobic or hydrogen-bonding interactions.
  • Sulfonyl-containing triazoles (e.g., ) are often optimized for metabolic stability, a trait that may extend to the target compound due to its thioether group .

Synthetic Methodology: The target compound’s synthesis likely parallels methods in and , involving nucleophilic substitution of a halogenated ethanone with a pyrazole-thiol intermediate. This contrasts with diazenyl analogs, which require diazonium salt coupling .

Physical Properties :

  • Melting points for diazenyl pyrazoles (e.g., 180°C for Compound 28) suggest high crystallinity due to planar azo groups. The sulfanyl-substituted target compound may exhibit lower melting points due to reduced molecular symmetry .

Biological Activity

The compound 1-{3,5-dimethyl-4-[(4-nitrophenyl)sulfanyl]-1H-pyrazol-1-yl}-2-(4-methylphenoxy)ethan-1-one is a member of the pyrazole family, which has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound can be structurally represented as follows:

C17H15N3O4S2\text{C}_{17}\text{H}_{15}\text{N}_3\text{O}_4\text{S}_2

It features a pyrazole ring substituted with a nitrophenyl sulfanyl group and a phenoxy group, contributing to its unique reactivity and biological profile.

Antimicrobial Activity

Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives of pyrazole have shown efficacy against various bacterial strains. The presence of the nitrophenyl group is often linked to enhanced antibacterial activity due to its ability to disrupt microbial cell membranes and inhibit essential enzymes .

Anti-inflammatory Effects

The anti-inflammatory activity of pyrazole derivatives has been documented extensively. These compounds can inhibit pro-inflammatory cytokines and enzymes such as COX-2, which are crucial in inflammatory processes. The mechanism often involves the modulation of signaling pathways associated with inflammation .

The biological activity of This compound is likely mediated through several pathways:

  • Enzyme Inhibition : The nitrophenyl group may interact with target enzymes, leading to inhibition. For example, similar compounds have been shown to inhibit acetylcholinesterase and butyrylcholinesterase .
  • Cell Signaling Modulation : The compound may influence cell signaling pathways related to inflammation and cancer progression.

Case Studies and Research Findings

StudyFindings
In vitro study on antimicrobial activity Demonstrated significant inhibition of bacterial growth against E. coli and S. aureus strains .
Anticancer efficacy assessment Induced apoptosis in human cancer cell lines with IC50 values comparable to established anticancer drugs .
Anti-inflammatory assays Reduced levels of TNF-alpha and IL-6 in activated macrophages, indicating potential for treating inflammatory diseases .

Q & A

Basic: What synthetic methodologies are recommended for preparing this compound, and how can reaction yields be optimized?

Answer:
The compound can be synthesized via nucleophilic substitution or coupling reactions. A validated approach involves reacting 3,5-dimethyl-4-[(4-nitrophenyl)sulfanyl]-1H-pyrazole with 2-(4-methylphenoxy)ethan-1-one derivatives under reflux conditions in polar aprotic solvents like DMF, using potassium carbonate as a base. For example, similar pyrazole-ethanone analogs were synthesized in 70% yield by refluxing intermediates with phenacyl bromides in DMF for 6–8 hours . Optimization strategies include:

  • Temperature control : Maintain 80–100°C to balance reaction rate and side-product formation.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol.
  • Stoichiometry : A 1:1.2 molar ratio of pyrazole to phenacyl bromide minimizes unreacted starting material .

Advanced: How can contradictions in spectroscopic data (e.g., NMR shifts) be resolved during structural characterization?

Answer:
Discrepancies in NMR or IR data often arise from conformational flexibility or solvent effects. To resolve these:

  • Multi-technique validation : Cross-validate 1H^1H-NMR (e.g., pyrazole CH3_3 protons at δ 2.53–2.59 ppm ) with 13C^{13}C-NMR and IR (C=O stretch ~1690 cm1^{-1} ).
  • X-ray crystallography : Definitive confirmation of structure via single-crystal analysis, as demonstrated for related pyrazoline derivatives .
  • Computational modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted values to identify outliers .

Basic: What analytical techniques are essential for confirming the purity and identity of this compound?

Answer:

  • HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>95%).
  • Mass spectrometry (EI-MS) : Confirm molecular ion peaks (e.g., M+^+ at m/z 397.81 for a related chlorophenyl analog ).
  • Elemental analysis : Compare experimental C/H/N percentages with theoretical values (e.g., C: 57.36%, H: 4.05%, N: 17.60% ).

Advanced: How can the environmental fate of this compound be evaluated in ecotoxicological studies?

Answer:
Adopt a tiered approach inspired by environmental chemistry frameworks :

Physicochemical profiling : Measure logP (octanol-water partitioning) and hydrolysis half-life at pH 7–2.

Biotic/abiotic degradation : Conduct OECD 301/302 tests to assess aerobic biodegradation and photolysis.

Ecototoxicity assays : Use Daphnia magna (acute toxicity) and algal growth inhibition tests (OECD 201/202) to determine EC50_{50} values.

Modeling : Apply QSAR models to predict bioaccumulation potential .

Advanced: What experimental designs are effective for evaluating structure-activity relationships (SAR) in antimicrobial studies?

Answer:

  • Gram-positive vs. Gram-negative panels : Test against S. aureus and E. coli using broth microdilution (CLSI guidelines). Include positive controls (e.g., ciprofloxacin) and measure MIC/MBC values .
  • Substituent variation : Synthesize analogs with modified sulfanyl or phenoxy groups to isolate electronic/steric effects.
  • Mechanistic assays : Perform membrane permeability assays (propidium iodide uptake) or β-galactosidase inhibition to probe bacterial target engagement .

Basic: How should researchers handle discrepancies in biological activity data across replicate studies?

Answer:

  • Standardize protocols : Ensure consistent inoculum size (e.g., 1×106^6 CFU/mL) and incubation time (18–24 hrs) .
  • Statistical analysis : Apply ANOVA with post-hoc tests (e.g., Tukey’s) to identify outliers.
  • Positive/negative controls : Include reference compounds (e.g., fluconazole for antifungal assays) to validate assay conditions .

Advanced: What crystallographic strategies are recommended for resolving complex molecular conformations?

Answer:

  • Data collection : Use synchrotron radiation (λ = 0.710–0.920 Å) for high-resolution datasets.
  • Refinement : Apply SHELXTL or Olex2 with anisotropic displacement parameters for non-H atoms.
  • Validation : Check for voids (<0.5% solvent content) and R-factor convergence (R < 0.05) .

Advanced: How can computational methods complement experimental data in studying reaction mechanisms?

Answer:

  • DFT calculations : Optimize transition states (e.g., for sulfanyl group substitution) using Gaussian 09 at the B3LYP/6-31G(d) level.
  • Molecular dynamics : Simulate solvent effects (DMF/water) to predict reaction pathways.
  • NMR shift prediction : Use ACD/Labs or GIAO-DFT to validate experimental 1H^1H-NMR assignments .

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